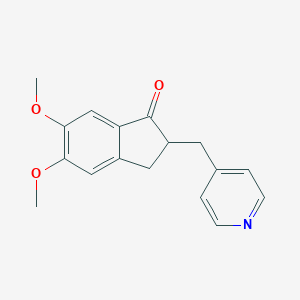

5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone

Übersicht

Beschreibung

Wirkmechanismus

Mode of Action

It is known to be an impurity of donepezil , which is a cholinesterase inhibitor . This suggests that it may interact with cholinergic receptors, but further studies are required to confirm this.

Biochemical Pathways

Given its potential association with Donepezil

Result of Action

As an impurity of Donepezil , it might have some influence on the cholinergic system, but this is speculative and requires further investigation.

Action Environment

It is recommended to store the compound in a refrigerator , suggesting that temperature could affect its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone typically involves the reaction of 2-methoxy-1-indanone with 4-pyridinecarboxaldehyde in the presence of a base . The reaction is carried out in a solvent such as chloroform or methanol, often under heated conditions to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The pyridine ring can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals .

Biology: The compound is studied for its potential biological activities, including its role as an impurity in Donepezil synthesis, which is significant in Alzheimer’s disease research .

Medicine: As an impurity in Donepezil, it is crucial in the quality control and purity analysis of the drug .

Industry: The compound is used in the development of new chemical entities and in the study of reaction mechanisms .

Vergleich Mit ähnlichen Verbindungen

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one: An impurity of Donepezil with similar structural features.

5,6-Dimethoxy-1-indanone: Another related compound used in organic synthesis.

Uniqueness: 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone is unique due to its specific role as an impurity in Donepezil, which is critical for the drug’s quality control and efficacy .

Biologische Aktivität

5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer's disease. This compound is a key intermediate in the synthesis of donepezil, a well-known acetylcholinesterase inhibitor used to manage symptoms of Alzheimer's. The biological activity of this compound has been explored in various studies, focusing on its mechanisms of action, efficacy, and safety profiles.

This compound is characterized by its unique structure, which includes:

- Molecular Formula : C17H17N O3

- Molecular Weight : 285.32 g/mol

- CAS Number : 11572727

The primary mechanism of action for this compound is its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.

Acetylcholinesterase Inhibition

Research indicates that derivatives of this compound exhibit potent AChE inhibitory activity. For instance:

- IC50 Values : Studies have reported IC50 values as low as 3 nM for dual binding site AChE inhibitors derived from this compound, demonstrating superior potency compared to donepezil (IC50 = 11 nM) .

Neuroprotective Effects

In addition to AChE inhibition, this compound has shown neuroprotective properties:

- In Vivo Studies : In APP/PS1 transgenic mice models, treatment with derivatives led to reduced amyloid-beta plaque deposition and improved cognitive function .

- Mechanisms : The neuroprotective effects are attributed to the compound's ability to attenuate neuroinflammation and promote microglial phagocytosis of amyloid-beta .

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

- Study on Neuroprotection :

- Toxicity Assessment :

- Pharmacokinetic Studies :

Comparative Analysis with Other Compounds

| Compound Name | IC50 (nM) | Mechanism | Neuroprotective Effects |

|---|---|---|---|

| Donepezil | 11 | AChE Inhibition | Moderate |

| This compound | 3 | AChE Inhibition | High |

Eigenschaften

IUPAC Name |

5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-6,9-10,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDMDJBVKHZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=NC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4803-57-0 | |

| Record name | 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-DIMETHOXY-2-(PYRIDIN-4-YLMETHYL)INDAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J7IV2Z5L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.